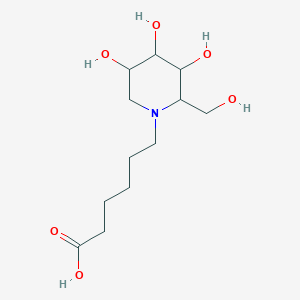
3-Chloro-5-ethynyl-benzoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-ethynyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H13ClO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 3-position and an ethynyl group at the 5-position. The carboxylic acid group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester typically involves multiple steps:
Starting Material: The synthesis begins with 3-chloro-5-ethynyl-benzoic acid.
Esterification: The carboxylic acid group of 3-chloro-5-ethynyl-benzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-ethynyl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Ester Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) can facilitate the hydrogenation of the ethynyl group.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrogenation Products: The ethynyl group can be converted to an ethyl group.
Hydrolysis Products: The ester group is converted back to the carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-ethynyl-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester depends on the specific reaction it undergoes. For example:
Ester Hydrolysis: The ester group is hydrolyzed by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and tert-butyl alcohol.
Substitution Reactions: The chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-ethynyl-benzoic acid: The parent compound without the ester group.
3-Chloro-5-ethynyl-benzoic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
3-Bromo-5-ethynyl-benzoic acid tert-butyl ester: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-Chloro-5-ethynyl-benzoic acid tert-butyl ester is unique due to the combination of its chlorine and ethynyl substituents on the benzene ring, along with the bulky tert-butyl ester group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical applications.
Eigenschaften
Molekularformel |
C13H13ClO2 |
|---|---|
Molekulargewicht |
236.69 g/mol |
IUPAC-Name |
tert-butyl 3-chloro-5-ethynylbenzoate |
InChI |
InChI=1S/C13H13ClO2/c1-5-9-6-10(8-11(14)7-9)12(15)16-13(2,3)4/h1,6-8H,2-4H3 |
InChI-Schlüssel |
AQOLWCGWTCLGES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C#C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid](/img/structure/B12069741.png)

![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)
![[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B12069748.png)
